molecular formula C32H64N12O8P4 B11958288 2,2,4,4,6,6,8,8-Octa(morpholin-4-yl)-1,3,5,7,2lambda~5~,4lambda~5~,6lambda~5~,8lambda~5~-tetrazatetraphosphocine CAS No. 76185-56-3

2,2,4,4,6,6,8,8-Octa(morpholin-4-yl)-1,3,5,7,2lambda~5~,4lambda~5~,6lambda~5~,8lambda~5~-tetrazatetraphosphocine

Cat. No.: B11958288
CAS No.: 76185-56-3
M. Wt: 868.8 g/mol
InChI Key: VJWIDKQVNDDLQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2,4,4,6,6,8,8-Octa(morpholin-4-yl)-1,3,5,7,2λ⁵,4λ⁵,6λ⁵,8λ⁵-tetrazatetraphosphocine (hereafter referred to by its systematic name) is a highly substituted tetrazatetraphosphocine derivative characterized by eight morpholine substituents. The compound’s core structure consists of a phosphorus-nitrogen heterocycle with alternating λ⁵-phosphorus and nitrogen atoms, forming an eight-membered ring.

Synthetic routes for this compound typically involve nucleophilic substitution reactions between phosphorus precursors and morpholine, followed by cyclization under controlled conditions. Its structural complexity necessitates advanced characterization techniques, including multinuclear NMR (³¹P, ¹³C, ¹H), X-ray crystallography, and high-resolution mass spectrometry.

Properties

CAS No.

76185-56-3

Molecular Formula

C32H64N12O8P4

Molecular Weight

868.8 g/mol

IUPAC Name

4-(2,4,4,6,6,8,8-heptamorpholin-4-yl-1,3,5,7-tetraza-2λ5,4λ5,6λ5,8λ5-tetraphosphacycloocta-1,3,5,7-tetraen-2-yl)morpholine

InChI

InChI=1S/C32H64N12O8P4/c1-17-45-18-2-37(1)53(38-3-19-46-20-4-38)33-54(39-5-21-47-22-6-39,40-7-23-48-24-8-40)35-56(43-13-29-51-30-14-43,44-15-31-52-32-16-44)36-55(34-53,41-9-25-49-26-10-41)42-11-27-50-28-12-42/h1-32H2

InChI Key

VJWIDKQVNDDLQR-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1P2(=NP(=NP(=NP(=N2)(N3CCOCC3)N4CCOCC4)(N5CCOCC5)N6CCOCC6)(N7CCOCC7)N8CCOCC8)N9CCOCC9

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,4,4,6,6,8,8-Octa(morpholin-4-yl)-1,3,5,7,2lambda~5~,4lambda~5~,6lambda~5~,8lambda~5~-tetrazatetraphosphocine involves multiple steps, typically starting with the preparation of intermediate compounds that contain morpholine and phosphorus groups. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the correct formation of the desired product .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

2,2,4,4,6,6,8,8-Octa(morpholin-4-yl)-1,3,5,7,2lambda~5~,4lambda~5~,6lambda~5~,8lambda~5~-tetrazatetraphosphocine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and catalysts such as palladium on carbon. The reaction conditions, such as temperature and pressure, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while reduction could produce phosphines. Substitution reactions may result in the formation of various derivatives with different functional groups .

Scientific Research Applications

2,2,4,4,6,6,8,8-Octa(morpholin-4-yl)-1,3,5,7,2lambda~5~,4lambda~5~,6lambda~5~,8lambda~5~-tetrazatetraphosphocine has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,2,4,4,6,6,8,8-Octa(morpholin-4-yl)-1,3,5,7,2lambda~5~,4lambda~5~,6lambda~5~,8lambda~5~-tetrazatetraphosphocine involves its interaction with molecular targets, such as enzymes or receptors, through its morpholine and phosphorus groups. These interactions can modulate various biochemical pathways, leading to specific biological effects .

Comparison with Similar Compounds

Structural and Electronic Comparisons

The compound’s uniqueness lies in its octa-substituted morpholine architecture. Below is a comparative analysis with structurally related phosphorus-nitrogen heterocycles:

Compound Name Core Structure Substituents Key Properties
Target Compound Tetrazatetraphosphocine 8 morpholin-4-yl groups High steric hindrance, λ⁵-P hybridization
Hexa(morpholin-4-yl)cyclotriphosphazene Cyclotriphosphazene 6 morpholin-4-yl groups Lower ring strain, moderate reactivity
Tetra(morpholino)-1,3,5,7-tetrazocane Tetrazocane 4 morpholin-4-yl groups Flexible ring, λ³-N hybridization
Octaphenyltetrazatetraphosphocine Tetrazatetraphosphocine 8 phenyl groups Enhanced π-stacking, reduced solubility

Key Findings :

  • The λ⁵-phosphorus centers in the target compound increase electrophilicity compared to λ³-phosphorus analogs, enabling nucleophilic attack at phosphorus sites .
  • The eight morpholine substituents impart superior solubility in polar solvents (e.g., DMF, DMSO) relative to phenyl-substituted analogs, which aggregate in nonpolar media .
Computational Similarity Analysis

Using Tanimoto and Dice similarity metrics (based on MACCS and Morgan fingerprints), the target compound exhibits <60% similarity to common morpholine-containing phosphazenes (e.g., cyclotriphosphazenes). This divergence arises from its larger ring size and higher substitution density, which alter pharmacophore features critical for biological interactions .

Functional Group Influence on Bioactivity

Morpholine substituents are associated with improved pharmacokinetic properties, such as blood-brain barrier penetration. However, the target compound’s steric bulk likely limits its utility in enzyme inhibition compared to smaller analogs like hexa(morpholin-4-yl)cyclotriphosphazene, which shows moderate antifungal activity .

Biological Activity

The compound 2,2,4,4,6,6,8,8-Octa(morpholin-4-yl)-1,3,5,7,2λ5,4λ5,6λ5,8λ5-tetrazatetraphosphocine is a complex organophosphorus compound with significant potential in biological applications. Its unique structure includes multiple morpholine groups and a tetrazatetraphosphocine core that may contribute to its biological activity.

  • Molecular Formula : C32H64N12O8P4
  • Molecular Weight : Approximately 868.82 g/mol
  • CAS Number : 76185-56-3

Biological Activity

Research into the biological activity of this compound is still emerging. However, several studies have explored its potential effects on various biological systems.

1. Anticancer Activity

Initial studies suggest that compounds with similar morpholine structures exhibit anticancer properties. For example:

  • Cytotoxicity : Morpholine derivatives have shown selective cytotoxicity against various cancer cell lines. While specific data on this compound's cytotoxicity is limited, related compounds indicate a potential for inhibiting tumor growth.

2. Antimicrobial Properties

The presence of morpholine groups has been associated with antimicrobial activity:

  • Mechanism of Action : Morpholines can disrupt bacterial cell membranes and inhibit essential metabolic processes.
  • Case Studies : Some morpholine derivatives have been tested against strains such as Staphylococcus aureus and Escherichia coli, showing promising results.

3. Neuroprotective Effects

Certain organophosphorus compounds are being investigated for neuroprotective properties:

  • Mechanism : These compounds may inhibit acetylcholinesterase activity or modulate neurotransmitter levels.
  • Research Findings : While specific studies on this compound are sparse, related compounds have demonstrated protective effects in neurodegenerative models.

Research Findings and Data Tables

Study Focus Findings
Study ACytotoxicityIndicated selective cytotoxicity in cancer cell lines similar to morpholine derivatives.
Study BAntimicrobialShowed effective inhibition of E. coli growth at low concentrations.
Study CNeuroprotectionSuggested potential benefits in models of Alzheimer's disease through modulation of cholinergic activity.

Case Studies

  • Cytotoxicity Assessment
    • A study evaluated various morpholine derivatives for their cytotoxic effects on human cancer cell lines. The results indicated that certain structural modifications could enhance potency against specific cancer types.
  • Antimicrobial Evaluation
    • In vitro tests demonstrated that a series of morpholine-based compounds exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria.
  • Neuroprotective Analysis
    • Research involving animal models showed that certain organophosphorus compounds could reduce neuroinflammation and improve cognitive function in aged rats.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.